1-(4-methoxyphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Description
The compound 1-(4-methoxyphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a structurally complex molecule featuring a pyrrolidine-3-carboxamide core substituted with a 4-methoxyphenyl group at position 1 and a 5-(propan-2-yl)-1,3,4-thiadiazol-2-yl moiety at the amide nitrogen.
Properties
Molecular Formula |
C17H20N4O3S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O3S/c1-10(2)16-19-20-17(25-16)18-15(23)11-8-14(22)21(9-11)12-4-6-13(24-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,18,20,23) |
InChI Key |
PVIUFBUOZUSYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving a thioamide and a hydrazine derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction involving a methoxyphenyl halide and a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-methoxyphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Research Findings and Implications
- Thiadiazole derivatives with propan-2-yl substituents exhibit moderate to strong antibacterial and antifungal activity, as demonstrated in analogs with fluorophenyl and methylphenyl groups .
- The methoxy group in similar pyrrolidine carboxamides correlates with enhanced thermal stability and solubility in polar solvents, critical for formulation development .
Biological Activity
The compound 1-(4-methoxyphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide (CAS Number: 878726-67-1) is a member of the thiadiazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action.
The molecular formula of this compound is with a molecular weight of 360.43 g/mol. Its structure features a pyrrolidine ring substituted with a thiadiazole moiety and a methoxyphenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.43 g/mol |
| CAS Number | 878726-67-1 |
Anticancer Properties
Research indicates that compounds containing the thiadiazole structure exhibit significant anticancer activities. The biological evaluation of This compound has shown promising results against various cancer cell lines.
- Mechanism of Action :
-
Cytotoxicity Studies :
- In vitro studies have shown that this compound exhibits cytotoxic effects on several human cancer cell lines including lung cancer (A549) and breast cancer (MCF7). The half-maximal inhibitory concentration (IC50) values for these cell lines indicate significant potency compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 (Lung Cancer) | 19.5 |
| MCF7 (Breast Cancer) | <10 |
Structure-Activity Relationship (SAR)
A structure–activity relationship study has revealed that modifications to the thiadiazole and pyrrolidine components can enhance anticancer activity. For instance, substituents on the phenyl ring significantly influence the compound's efficacy against different cancer types .
Case Studies
Several studies have focused on the anticancer effects of thiadiazole derivatives:
- Alam et al. (2011) : This study evaluated various thiadiazole derivatives and found that compounds similar to the target compound showed significant growth suppression in human cancer cell lines including SK-MEL-2 and HCT15 .
- Dawood et al. (2013) : Investigated a series of new pyrazole-based thiadiazoles for their anticancer activity against HepG2 and A549 cell lines. The findings indicated that structural modifications could lead to enhanced cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
